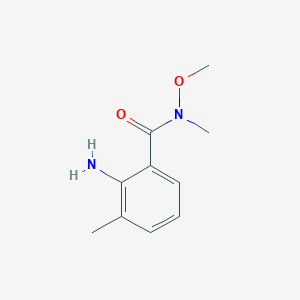

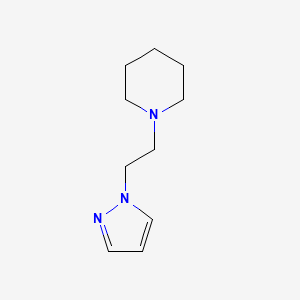

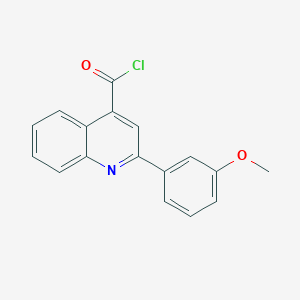

![molecular formula C9H8BrN3O2 B1452784 Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate CAS No. 1187830-49-4](/img/structure/B1452784.png)

Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate

説明

“Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate” is a chemical compound with the CAS Number: 1187830-49-4. It has a molecular weight of 270.09 and is typically in solid form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis

The molecular structure of similar compounds was established on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .Chemical Reactions Analysis

The alkylation reaction of the synthesized compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3, and N4 regioisomers .科学的研究の応用

Central Nervous System (CNS) Therapeutics

The structural resemblance of imidazopyridines to purines has led to their exploration as potential therapeutic agents for CNS disorders. They have been identified as GABA_A receptor positive allosteric modulators, which could be beneficial in treating conditions like anxiety, insomnia, and epilepsy .

Digestive System Ailments

Imidazopyridines have been developed as proton pump inhibitors, which are used to treat disorders of the digestive system such as gastroesophageal reflux disease (GERD) and peptic ulcers. Their ability to reduce stomach acid production makes them valuable in this field .

Cancer Treatment

The imidazopyridine core is present in compounds like 3-deazaneplanocin A (DZNep), which acts as a histone methyltransferase EZH2 inhibitor. This property is being researched for its potential application in various types of cancer treatments, as well as for diseases like Ebola virus disease .

Anti-Inflammatory Applications

As part of the nonsteroidal anti-inflammatory drugs (NSAIDs) class, imidazopyridines can influence pathways necessary for the functioning of cancerous cells and components of the immune system. This makes them candidates for anti-inflammatory medications .

Antimicrobial Properties

Recent studies have explored the antimicrobial features of new imidazopyridine derivatives. These compounds have shown promise as precursors in the synthesis of therapeutic agents with potential applications in combating microbial infections .

Organic Synthesis and Drug Development

Imidazopyridines are used as intermediates in the synthesis of various therapeutic agents. Their diverse biological activity and the ability to be synthesized via regioselective approaches make them valuable in drug development and organic chemistry research .

Safety and Hazards

作用機序

Target of Action

Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate is a complex organic compound. Similar compounds have been found to interact with enzymes like ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

It’s known that the compound can react with other substances to form new compounds . For instance, it can react with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo .

Biochemical Pathways

Similar compounds have been found to activate the nf-kappab pathway through the process of phosphorylation .

Result of Action

Similar compounds have been found to have antimicrobial properties .

Action Environment

It’s known that the compound is a solid at room temperature .

特性

IUPAC Name |

methyl 2-bromo-3-methylimidazo[4,5-b]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-13-7-6(12-9(13)10)3-5(4-11-7)8(14)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRODOOKNCCFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=N2)C(=O)OC)N=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676700 | |

| Record name | Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate | |

CAS RN |

1187830-49-4 | |

| Record name | Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1452701.png)

![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine](/img/structure/B1452703.png)

![2-[4-(Cyclohexylamino)phenyl]acetonitrile](/img/structure/B1452705.png)

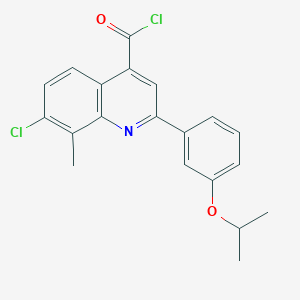

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1452722.png)